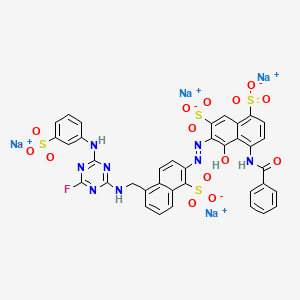

4-(Benzoylamino)-6-((5-(((4-fluoro-6-((3-sulphophenyl)amino)-1,3,5-triazin-2-yl)amino)methyl)-1-sulpho-2-naphthyl)azo)-5-hydroxynaphthalene-1,7-disulphonic acid, sodium salt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Curcumin , is a natural compound found in the rhizome of the turmeric plant (Curcuma longa). It is a bright yellow chemical that has been used for centuries in traditional medicine, particularly in India and China, for its anti-inflammatory and antioxidant properties .

Preparation Methods

Curcumin can be extracted from turmeric rhizomes through various methods, including solvent extraction, steam distillation, and supercritical fluid extraction. Industrial production often involves the use of organic solvents such as ethanol or acetone to extract curcumin from the dried and powdered turmeric rhizomes. The extract is then purified through crystallization or chromatography techniques to obtain pure curcumin .

Chemical Reactions Analysis

Curcumin undergoes several types of chemical reactions, including:

Oxidation: Curcumin can be oxidized to form various products, including vanillin and ferulic acid.

Reduction: Reduction of curcumin can yield tetrahydrocurcumin, which has been studied for its enhanced bioavailability and stability.

Scientific Research Applications

Curcumin has a wide range of scientific research applications:

Chemistry: Curcumin is used as a natural dye and as a reagent in various chemical reactions due to its unique structure and reactivity.

Biology: It is studied for its potential to modulate various biological pathways, including those involved in inflammation, apoptosis, and cell proliferation.

Medicine: Curcumin is being researched for its potential therapeutic effects in conditions such as cancer, Alzheimer’s disease, and cardiovascular diseases. Its anti-inflammatory and antioxidant properties make it a promising candidate for drug development.

Industry: Curcumin is used in the food industry as a natural colorant and preservative.

Mechanism of Action

Curcumin exerts its effects through multiple mechanisms:

Anti-inflammatory: Curcumin inhibits the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase, which are involved in the inflammatory process.

Antioxidant: It scavenges free radicals and increases the activity of antioxidant enzymes, protecting cells from oxidative damage.

Molecular Targets: Curcumin interacts with various molecular targets, including transcription factors (e.g., NF-κB), cytokines, and growth factors, modulating their activity and expression.

Comparison with Similar Compounds

Curcumin can be compared with other natural compounds with similar properties, such as:

Resveratrol: Found in grapes and berries, resveratrol also has anti-inflammatory and antioxidant properties but differs in its molecular structure and specific biological targets.

Quercetin: A flavonoid found in many fruits and vegetables, quercetin shares curcumin’s antioxidant properties but has different effects on cellular pathways.

Epigallocatechin gallate (EGCG): Found in green tea, EGCG has potent antioxidant and anti-inflammatory effects but differs in its bioavailability and stability compared to curcumin.

Curcumin’s unique structure, multiple mechanisms of action, and wide range of applications make it a compound of significant interest in various fields of research and industry.

Properties

CAS No. |

83763-62-6 |

|---|---|

Molecular Formula |

C37H23FN8Na4O14S4 |

Molecular Weight |

1042.8 g/mol |

IUPAC Name |

tetrasodium;4-benzamido-6-[[5-[[[4-fluoro-6-(3-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]methyl]-1-sulfonatonaphthalen-2-yl]diazenyl]-5-hydroxynaphthalene-1,7-disulfonate |

InChI |

InChI=1S/C37H27FN8O14S4.4Na/c38-35-42-36(44-37(43-35)40-21-9-5-10-22(16-21)61(49,50)51)39-18-20-8-4-11-24-23(20)12-13-27(33(24)64(58,59)60)45-46-31-29(63(55,56)57)17-25-28(62(52,53)54)15-14-26(30(25)32(31)47)41-34(48)19-6-2-1-3-7-19;;;;/h1-17,47H,18H2,(H,41,48)(H,49,50,51)(H,52,53,54)(H,55,56,57)(H,58,59,60)(H2,39,40,42,43,44);;;;/q;4*+1/p-4 |

InChI Key |

LDXSBTXUZYIWGQ-UHFFFAOYSA-J |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=C3C(=C(C=C2)S(=O)(=O)[O-])C=C(C(=C3O)N=NC4=C(C5=CC=CC(=C5C=C4)CNC6=NC(=NC(=N6)F)NC7=CC(=CC=C7)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![oxalic acid;2-[4-pyridin-2-yl-4-[3-(trifluoromethyl)phenyl]piperazin-4-ium-1-yl]acetamide](/img/structure/B15190308.png)

![magnesium;2-methoxyethyl (3R)-4-[4-(4-chlorophenoxy)-3,5-difluorophenyl]sulfonyl-3-(oxidocarbamoyl)piperazine-1-carboxylate](/img/structure/B15190320.png)